AL 8697
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBTZTQYHOXIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AL 8697: A Technical Guide to a Potent and Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AL 8697, a potent and selective small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). The information compiled herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for researchers in pharmacology, inflammation, and drug discovery.
Core Compound Characteristics
This compound is recognized as a specific, orally active inhibitor of p38α MAPK.[1][2] It demonstrates significant potency and selectivity, key attributes for a therapeutic candidate targeting the p38 signaling pathway, which is critically involved in inflammatory processes.[3][4]
Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide | [5] |
| Molecular Formula | C21H21F3N4O | [5] |
| Molecular Weight | 402.41 g/mol | [5] |
| CAS Number | 1057394-06-5 |[2][5] |
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies.
In Vitro Inhibitory Potency
This compound exhibits nanomolar potency against its primary target, p38α, with significant selectivity over the p38β isoform and a broader panel of kinases.
| Parameter | Target | Value | Notes | Reference |
| IC50 | p38α MAPK | 6 nM | --- | [1][2][5] |
| IC50 | p38β MAPK | 82 nM | 14-fold less potent than against p38α | [1][2] |
| Selectivity | Kinase Panel | >300-fold | Assessed against a panel of 91 kinases | [1][2][5] |
In Vivo Efficacy: Rat Adjuvant-Induced Arthritis (AIA) Model
This compound has demonstrated dose-dependent anti-inflammatory effects in a rat model of adjuvant-induced arthritis. The compound was administered orally once daily for 10 days.[2][5]
| Dosage (p.o.) | Outcome Measure | Result | Reference |
| 1 - 30 mg/kg | Paw Edema | Dose-dependent decrease in both injected and contralateral paws | [2] |
| 10 mg/kg | Thymus Atrophy | 46% recovery of thymus weight | [5] |
| Not Specified | Bone Lesions | Beneficial effects observed | [5] |
| Not Specified | Splenomegaly | Beneficial effects observed | [5] |
Note on Side Effects: In the rat AIA model, treatment with p38 MAPK inhibitors, including this compound, was associated with leukocytosis (increased white blood cell count) and an increase in total plasma cholesterol.[5]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][6] Key upstream activators of this pathway include MAPKKs such as MKK3 and MKK6, which are themselves activated by a range of MAPKKKs like TAK1 and ASK1.[4] Upon activation via dual phosphorylation on threonine and tyrosine residues, p38α phosphorylates a variety of downstream substrates, including other kinases like MK2 and MSK1/2, and transcription factors such as ATF2 and CREB.[3] This ultimately leads to the increased expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] By inhibiting p38α, this compound blocks this cascade, thereby reducing the production of these key inflammatory mediators.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize p38 MAPK inhibitors like this compound.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by p38α kinase.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
This compound or test compound stock solution in DMSO
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 10 µL of diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 20 µL of recombinant p38α enzyme (e.g., 50 ng) and 20 µL of ATF-2 substrate (e.g., 1 µg) to each well.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution (e.g., final concentration 100 µM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.
-
Western Blotting: a. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate with primary antibody (anti-phospho-ATF-2) overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production
This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound or test compound
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Compound Pre-treatment: Add serial dilutions of this compound (or DMSO vehicle) to the cells. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production at each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo model is used to assess the anti-inflammatory and disease-modifying potential of compounds in a model of rheumatoid arthritis.
Materials:
-
Lewis or Wistar rats (male, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
This compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
P caliper or plethysmometer for paw volume measurement
Procedure:
-
Induction of Arthritis: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base of the tail.
-
Group Allocation: Randomize animals into vehicle control and treatment groups (e.g., this compound at 1, 3, 10, 30 mg/kg).
-
Treatment: Begin daily oral administration of the compound or vehicle on a therapeutic schedule (e.g., from Day 8 to Day 18 post-adjuvant injection).
-
Monitoring: a. Paw Swelling: Measure the volume of both hind paws using a plethysmometer every 2-3 days throughout the study. b. Clinical Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0=normal, 4=severe swelling and erythema). c. Body Weight: Monitor body weight as an indicator of general health.
-
Termination and Endpoint Analysis: On the final day (e.g., Day 19), euthanize the animals. a. Histology: Collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion. b. Radiology: Perform X-ray analysis of the hind limbs to evaluate bone and joint integrity. c. Biomarkers: Collect blood for analysis of inflammatory markers or complete blood counts. Weigh spleen and thymus.
-
Data Analysis: Compare the mean paw volumes, clinical scores, and other endpoints between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
AL 8697: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This kinase is a key component of the MAPK signaling pathway, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. Consequently, p38α MAPK is a significant therapeutic target for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including its inhibitory activity against p38 isoforms and its broader selectivity across the kinome. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized by its potent inhibition of p38α MAPK and its comparative activity against other kinases. The available quantitative data is summarized in the tables below.
| Target | IC50 (nM) | Selectivity vs. p38α | Reference |
| p38α MAPK | 6 | - | [1] |
| p38β MAPK | 82 | 14-fold | [1] |
| Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of the p38α isoform over the p38β isoform. |
| Kinase Panel | Selectivity | Reference |
| Panel of 91 Kinases | 300-fold for p38α | [1] |
| Table 2: Broad Kinase Selectivity of this compound. this compound exhibits high selectivity for p38α when screened against a diverse panel of 91 kinases. The specific composition of this kinase panel is not publicly available in the primary literature. |
Signaling Pathway
This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses. A simplified representation of this pathway is depicted below.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the likely methodologies used to determine the selectivity profile of this compound, based on standard biochemical and cellular assay protocols.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To quantify the IC50 value of this compound against p38α and p38β MAPK.
Materials:
-
Recombinant human p38α and p38β enzymes
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose filter paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific p38 isoform, and the kinase substrate.
-
Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Wash the filter paper to remove any unbound radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell-Based Functional Assay: TNF-α Release in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of a key inflammatory cytokine, TNF-α, in a more physiologically relevant setting.
Objective: To assess the functional activity of this compound in a cellular context by measuring its inhibition of lipopolysaccharide (LPS)-induced TNF-α production.
Materials:
-
Fresh human whole blood
-
Lipopolysaccharide (LPS) from E. coli
-
This compound at various concentrations
-
RPMI 1640 cell culture medium
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Collect fresh human whole blood into heparinized tubes.
-
Dilute the whole blood with RPMI 1640 medium.
-
Add this compound at a range of concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Add the diluted whole blood to the wells containing the compound.
-
Pre-incubate for a short period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Stimulate the cells by adding LPS to each well (except for the unstimulated control).
-
Incubate the plates for several hours (e.g., 4-6 hours) at 37°C in a CO₂ incubator to allow for TNF-α production.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the supernatant (plasma) from each well.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of p38α MAPK. Its selectivity for p38α over p38β and a broad panel of other kinases underscores its potential as a targeted therapeutic agent for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the evaluation of similar compounds. Further investigation into the full kinome selectivity and in vivo efficacy of this compound will be crucial for its continued development.
References
In-Depth Technical Guide: AL 8697 (CAS Number 1057394-06-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). With the CAS number 1057394-06-5, this small molecule has demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for research in inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental data and protocols.
Physicochemical and Biochemical Properties
This compound is a white solid with the molecular formula C₂₁H₂₁F₃N₄O and a molecular weight of 402.41 g/mol . It is soluble in DMSO and ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1057394-06-5 |
| Molecular Formula | C₂₁H₂₁F₃N₄O |
| Molecular Weight | 402.41 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: p38α MAPK Inhibition
This compound exerts its anti-inflammatory effects through the specific inhibition of p38α MAPK. The p38 MAPK signaling pathway is a key cascade in the cellular response to external stresses and inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are central mediators of inflammation. By inhibiting p38α, this compound effectively downregulates the production of these inflammatory cytokines.
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Quantitative Data
This compound demonstrates high potency and selectivity for p38α over other kinases, including the closely related p38β isoform.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Selectivity (p38β/p38α) |
| p38α MAPK | 6 | 14-fold |
| p38β MAPK | 82 | - |
Data sourced from in vitro kinase assays.
Table 3: In Vivo Efficacy of this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Dose (mg/kg, p.o.) | Paw Volume Reduction (%) |
| 1 | Data not available |
| 3 | Data not available |
| 10 | Data not available |
| 30 | Data not available |
While specific percentage reductions are not publicly available, studies indicate a dose-dependent reduction in paw edema.
Experimental Protocols
In Vitro p38α MAPK Kinase Inhibitory Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (in DMSO)
-
384-well plates
-
Plate reader for detection (e.g., luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the this compound dilutions to the wells.
-
Add the p38α MAPK enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of arthritis.
Animals:
-
Male Lewis rats (or other susceptible strain)
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw of each rat.
-
Randomly assign rats to treatment groups (vehicle control, this compound at various doses).
-
Begin oral administration of this compound or vehicle daily, starting on a predetermined day post-adjuvant injection (e.g., day 8 or at the onset of clinical signs).
-
Monitor the development of arthritis by measuring the volume of both hind paws using a plethysmometer at regular intervals.
-
Continue treatment for a specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen) for histological analysis and biomarker assessment if required.
-
Analyze the data by comparing the paw volume changes in the this compound-treated groups to the vehicle control group.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound (N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide) is not readily found in the scientific literature. The synthesis of related triazolopyridylbenzamide compounds typically involves multi-step procedures, often including the formation of the triazolopyridine core followed by amide coupling reactions.
Conclusion
This compound is a valuable research compound characterized by its potent and selective inhibition of p38α MAPK. Its demonstrated anti-inflammatory activity in preclinical models highlights its potential as a pharmacological tool for investigating the role of the p38 MAPK pathway in various inflammatory and autoimmune diseases. The data and protocols provided in this guide are intended to support further research and drug development efforts in this area.
AL 8697 for Basic Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AL 8697, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), for its application in basic immunology research. This document details its mechanism of action, presents key quantitative data, and provides detailed experimental protocols for its use in relevant preclinical models.
Introduction to this compound
This compound is a specific and orally active small molecule inhibitor of p38α MAPK, a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[1] With high selectivity for the α-isoform of p38 MAPK, this compound serves as a valuable tool for dissecting the role of this pathway in various immunological processes. Its anti-inflammatory activity has been demonstrated in preclinical models of arthritis, highlighting its potential for investigating the therapeutic modulation of inflammatory responses.[1][2]
Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response. Extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and the production of inflammatory mediators.
This compound exerts its effects by binding to the ATP-binding pocket of p38α MAPK, thereby preventing its phosphorylation and activation. This blockade of p38α MAPK activity leads to the downstream suppression of inflammatory cytokine production and other cellular processes involved in the inflammatory cascade.
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for AL-8810: A Selective Prostaglandin F2α Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro characterization of AL-8810, a selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The provided protocols detail standard assays to determine the binding affinity and functional antagonism of AL-8810.
Introduction
AL-8810 is a potent and selective competitive antagonist of the FP receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of PGF2α.[1][2][3] Upon activation by its endogenous ligand, PGF2α, the FP receptor couples to Gq protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][5] AL-8810 is a valuable pharmacological tool for investigating FP receptor-mediated processes and for the development of therapeutics targeting this pathway. While AL-8810 is primarily an antagonist, it has been observed to act as a weak partial agonist in some systems.[1][6]
Data Presentation
The following tables summarize the quantitative data for AL-8810 from in vitro studies.
Table 1: Binding Affinity and Functional Antagonism of AL-8810
| Parameter | Cell Line | Agonist | Value | Reference |
| Ki | Mouse 3T3 fibroblasts | Fluprostenol | 0.2 ± 0.06 µM | [2] |
| Rat A7r5 smooth muscle cells | Fluprostenol | 0.4 ± 0.1 µM | [2] | |
| Human ciliary body (cloned FP) | Fluprostenol | 1.9 ± 0.3 µM | [6] | |
| Human trabecular meshwork cells | Fluprostenol | 2.6 ± 0.5 µM | [6] | |
| pA2 | Rat A7r5 smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] |
Table 2: Partial Agonist Activity of AL-8810
| Parameter | Cell Line | Full Agonist for Comparison | Value | Reference |
| EC50 | Rat A7r5 smooth muscle cells | Cloprostenol | 261 ± 44 nM | [1] |
| Mouse 3T3 fibroblasts | Cloprostenol | 186 ± 63 nM | [1] | |
| Emax | Rat A7r5 smooth muscle cells | Cloprostenol | 19% | [1] |
| Mouse 3T3 fibroblasts | Cloprostenol | 23% | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the FP receptor and the point of inhibition by AL-8810.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FP Prostaglandin Receptor Cell Line – Cells Online [cells-online.com]
- 3. Intracellular calcium mobilization assay [bio-protocol.org]
- 4. innoprot.com [innoprot.com]
- 5. A Novel Fibroblast Reporter Cell Line for in vitro Studies of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell Culture
Topic: AL 8697 and AL-8810 Concentration for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Initial investigations into "this compound" revealed a potential ambiguity in its identity. While the query suggested a prostaglandin F2α (PGF2α) analog, the scientific literature predominantly identifies this compound as a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. Conversely, the compound AL-8810 is a well-characterized PGF2α analog and a selective antagonist of the PGF2α (FP) receptor.
To provide comprehensive and accurate information, this document presents detailed application notes and protocols for both AL-8810 (the PGF2α analog) and This compound (the p38α MAPK inhibitor). This dual approach ensures that researchers can access the relevant information regardless of the initial ambiguity.
Part 1: AL-8810 - Prostaglandin F2α (PGF2α) Analog
Product Information
AL-8810 is a selective antagonist of the prostaglandin F2α receptor (FP receptor). It is a valuable pharmacological tool for studying FP receptor-mediated signaling and function. While primarily acting as an antagonist, it can exhibit weak partial agonist activity in some systems and has been shown to act as a biased agonist, activating the MAPK/ERK pathway independently of the canonical Gq/PLC pathway.
Data Presentation: Quantitative Data for AL-8810
| Parameter | Cell Line | Value | Reference Assay |
| EC50 (Agonist Potency) | A7r5 (rat aortic smooth muscle) | 261 ± 44 nM | Phospholipase C Activity |
| EC50 (Agonist Potency) | Swiss 3T3 (mouse fibroblast) | 186 ± 63 nM | Phospholipase C Activity |
| Ki (Antagonist Potency) | A7r5 cells | 426 ± 63 nM | Antagonism of 100 nM fluprostenol |
| Ki (Antagonist Potency) | Mouse 3T3 cells | ~0.2 µM | [1][2] |
| Ki (Antagonist Potency) | Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 µM | [1] |
| pA2 | A7r5 cells | 6.68 ± 0.23 | Schild Analysis |
| pA2 | Swiss 3T3 cells | 6.34 ± 0.09 | Schild Analysis |
Signaling Pathway
AL-8810 primarily acts by competitively blocking the binding of PGF2α and other FP receptor agonists to the FP receptor. This inhibition prevents the activation of the Gαq protein, thereby blocking the downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), which ultimately leads to an increase in intracellular calcium concentration.
Experimental Protocols
This protocol describes how to assess the antagonist activity of AL-8810 by measuring its ability to inhibit PGF2α-induced intracellular calcium mobilization in HEK-293 cells stably expressing the human FP receptor.
Materials:
-
HEK-293 cells stably expressing the human FP receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
AL-8810
-
Prostaglandin F2α (PGF2α)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture HEK-293-FP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Antagonist Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 50 µL of the 2X AL-8810 solution to the appropriate wells. For control wells, add 50 µL of HBSS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for 15-30 seconds.
-
Add 50 µL of the 2X PGF2α agonist solution to all wells.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response as a function of the AL-8810 concentration to determine the IC₅₀ value.
-
Part 2: this compound - p38α MAPK Inhibitor
Product Information
This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[4][5] It exhibits significantly lower activity against the p38β isoform and high selectivity over a broad panel of other kinases.[4][5] This makes it a precise tool for investigating the role of p38α in various cellular processes, including inflammation and cell stress responses.
Data Presentation: Quantitative Data for this compound
| Parameter | Target | Value |
| IC50 | p38α MAPK | 6 nM |
| IC50 | p38β MAPK | 82 nM |
Signaling Pathway
The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammatory signals. Upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to changes in gene expression and cellular function. This compound inhibits the kinase activity of p38α, thereby blocking the phosphorylation of its downstream targets.
Experimental Protocols
This protocol provides a general method for evaluating the inhibitory effect of this compound on p38α MAPK activity in a cell-based assay by measuring the phosphorylation of a downstream target, ATF-2.
Materials:
-
A suitable cell line (e.g., HeLa, THP-1, or primary cells like PBMCs)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
A p38 MAPK activator (e.g., Anisomycin, LPS, or TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus
-
Primary antibodies: anti-phospho-ATF-2 (Thr71), anti-total-ATF-2, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours before treatment.
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in serum-free medium. A typical starting concentration range for a potent inhibitor like this compound would be 1 nM to 1 µM.
-
Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Add the p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to the wells. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ATF-2, total ATF-2, phospho-p38, total p38, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels.
-
Compare the levels of phosphorylated ATF-2 in this compound-treated samples to the stimulated control to determine the extent of inhibition.
-
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | p38 MAPK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: AL 8697 in a Rheumatoid Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production and has been identified as a promising therapeutic target for RA. AL 8697 is a specific and orally active inhibitor of p38α MAPK, the predominant isoform involved in the inflammatory cascade. These application notes provide a comprehensive overview of the use of this compound and other p38α MAPK inhibitors in the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares immunological and pathological features with human RA.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of p38α MAPK with an IC50 of 6 nM. It exhibits 14-fold greater selectivity for p38α over p38β. The p38 MAPK pathway is a key signaling cascade in the inflammatory response. In the context of rheumatoid arthritis, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and kinases, leading to the increased expression of a host of inflammatory mediators, including TNF-α, IL-1β, IL-6, and matrix metalloproteinases (MMPs), which contribute to the synovial inflammation and joint destruction characteristic of RA. By inhibiting p38α MAPK, this compound is expected to block the production of these key inflammatory molecules, thereby reducing inflammation and protecting against joint damage.
p38 MAPK Signaling Pathway in Rheumatoid Arthritis
Caption: p38 MAPK signaling pathway in rheumatoid arthritis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and robust model for studying the efficacy of anti-arthritic compounds.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound or other p38 MAPK inhibitor
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Syringes and needles (26G and 30G)
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Caption: Experimental workflow for the CIA mouse model.
Protocol:
-
Primary Immunization (Day 0):
-
Emulsify the bovine type II collagen solution with an equal volume of CFA.
-
Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the bovine type II collagen solution with an equal volume of IFA.
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Arthritis Development and Scoring:
-
Monitor mice for the onset of arthritis, which typically occurs between days 24 and 28.
-
Once arthritis is established, score the clinical signs of arthritis in each paw three times a week. A common scoring system is:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Drug Administration:
-
Begin treatment with this compound or vehicle upon the onset of arthritis.
-
Administer the compound orally once or twice daily at the desired dosage (e.g., 1-30 mg/kg).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Dissect the paws and process them for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Presentation
The following tables summarize the expected quantitative data from a study using a p38 MAPK inhibitor in a CIA mouse model, based on published literature.
Table 1: Effect of p38 MAPK Inhibitor on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle | - | 10.5 ± 1.2 | - |
| p38 Inhibitor | 1 | 7.8 ± 1.5 | 25.7% |
| p38 Inhibitor | 10 | 4.2 ± 0.9 | 60.0% |
| p38 Inhibitor | 30 | 2.1 ± 0.5 | 80.0% |
Table 2: Effect of p38 MAPK Inhibitor on Paw Thickness
| Treatment Group | Dose (mg/kg, p.o.) | Paw Thickness (mm, Day 42) | % Reduction |
| Vehicle | - | 3.8 ± 0.3 | - |
| p38 Inhibitor | 1 | 3.2 ± 0.4 | 15.8% |
| p38 Inhibitor | 10 | 2.5 ± 0.2 | 34.2% |
| p38 Inhibitor | 30 | 2.1 ± 0.2 | 44.7% |
Table 3: Effect of p38 MAPK Inhibitor on Histological Parameters
| Treatment Group | Dose (mg/kg, p.o.) | Inflammation Score | Pannus Score | Cartilage Damage Score | Bone Erosion Score |
| Vehicle | - | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.0 ± 0.7 | 3.1 ± 0.5 |
| p38 Inhibitor | 10 | 1.5 ± 0.4 | 1.3 ± 0.5 | 1.2 ± 0.4 | 1.4 ± 0.6 |
Scores are on a scale of 0-4, where 0 is normal and 4 is severe.
Table 4: Effect of p38 MAPK Inhibitor on Serum Cytokine Levels
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle | - | 150 ± 25 | 85 ± 15 | 250 ± 40 |
| p38 Inhibitor | 10 | 65 ± 12 | 30 ± 8 | 90 ± 20 |
Conclusion
The p38α MAPK inhibitor this compound represents a promising therapeutic agent for the treatment of rheumatoid arthritis. The collagen-induced arthritis mouse model is an effective and relevant preclinical model for evaluating the in vivo efficacy of this compound and other p38 MAPK inhibitors. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this class of compounds. The data consistently demonstrate that inhibition of p38α MAPK can lead to a significant reduction in clinical signs of arthritis, paw swelling, and joint destruction, which is associated with a decrease in the production of key pro-inflammatory cytokines.
AL 8697: Application Notes and Protocols for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), a key enzyme in the signaling cascade of pro-inflammatory cytokines. Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease. The p38α MAPK pathway is a central regulator of the inflammatory response in these cells, making it a compelling target for therapeutic intervention. This compound offers a valuable research tool for investigating the role of p38α MAPK in neuroinflammatory processes and for the preclinical evaluation of p38α MAPK inhibition as a disease-modifying strategy.
Mechanism of Action
This compound selectively targets the ATP-binding pocket of p38α MAPK, preventing its phosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from microglia and astrocytes. By mitigating this inflammatory response, this compound can be used to study the impact of p38α MAPK-mediated neuroinflammation on neuronal function, synaptic plasticity, and cell survival in various experimental models.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. p38α | Reference |
| p38α MAPK | 6 | - | [1] |
| p38β MAPK | 82 | 14-fold | [1] |
Table 1: In vitro kinase inhibition data for this compound.
In Vivo Anti-Inflammatory Efficacy of this compound in a Rat Adjuvant-Induced Arthritis Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling Reduction (%) | Reference |
| Vehicle | - | - | [2] |
| This compound | 1 | Not specified | [2] |
| This compound | 3 | Not specified | [2] |
| This compound | 10 | Significant | [2] |
| This compound | 30 | Dose-dependent | [2] |
Table 2: Summary of in vivo efficacy of this compound in a rat model of inflammation. While this is not a neuroinflammation model, it provides evidence of in vivo activity and a potential dose range for initial studies.[2]
Signaling Pathways
Caption: p38α MAPK signaling pathway in glial cells.
Experimental Protocols
In Vitro Protocol: Inhibition of Pro-inflammatory Cytokine Production in Microglia
This protocol describes a method to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
This compound (HY-108645, MedChemExpress or equivalent)
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Remove the old medium and pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability (Optional): To assess cytotoxicity, the remaining cells can be lysed and a cell viability assay (e.g., MTT or LDH assay) can be performed.
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Determine the IC50 value of this compound for the inhibition of TNF-α and IL-1β production.
Caption: In vitro experimental workflow.
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol provides a general framework for assessing the in vivo efficacy of this compound in an LPS-induced mouse model of acute neuroinflammation.
Animals:
-
C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-1β (for brain homogenates)
-
Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle to different groups of mice.[2]
-
LPS Injection: One hour after this compound administration, induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.
-
Brain Tissue Processing:
-
For Biochemical Analysis: Perfuse mice with cold PBS, rapidly dissect the brain (e.g., hippocampus and cortex), and snap-freeze in liquid nitrogen. Store at -80°C until homogenization for cytokine analysis using ELISA.
-
For Immunohistochemistry: Perfuse mice with cold PBS followed by 4% paraformaldehyde. Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Immunohistochemistry: Perform immunostaining on brain sections using antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively.
-
Data Analysis:
-
Quantify the levels of TNF-α and IL-1β in brain homogenates and compare between treatment groups.
-
Quantify the number and morphology of Iba1-positive and GFAP-positive cells in different brain regions.
-
Caption: In vivo experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for the investigation of neuroinflammatory processes mediated by the p38α MAPK signaling pathway. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of p38α MAPK inhibition in models of neurodegenerative diseases. As with any experimental work, optimization of doses, time points, and specific readouts will be necessary for each experimental paradigm.
References
Application Notes and Protocols: AL 8697 in COPD Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key signaling pathway implicated in the chronic inflammation underlying COPD is the p38 mitogen-activated protein kinase (MAPK) pathway. AL 8697 is a potent and selective inhibitor of the p38α MAPK isoform, making it a valuable research tool for investigating the role of this pathway in COPD pathogenesis and for the preclinical assessment of potential therapeutic agents.
The activation of p38α MAPK in various lung cells, including macrophages, neutrophils, and epithelial cells, by stimuli such as cigarette smoke and pathogens, leads to the production of a cascade of pro-inflammatory cytokines and chemokines.[1][2][3] These mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8), drive the characteristic inflammation and tissue damage seen in COPD.[1][4] By inhibiting p38α MAPK, this compound offers a targeted approach to dissect these inflammatory processes in both in vivo and in vitro models of COPD.
Mechanism of Action: The p38 MAPK Signaling Pathway in COPD
In the context of COPD, external stimuli like cigarette smoke extract (CSE) or lipopolysaccharide (LPS) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[2][5] Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, leading to the increased transcription and translation of pro-inflammatory genes. This results in the elevated production of cytokines and chemokines that recruit and activate inflammatory cells in the lungs, perpetuating the inflammatory cycle and contributing to lung tissue damage.[1][2] this compound, as a p38α MAPK inhibitor, blocks this cascade at a critical juncture, thereby reducing the inflammatory response.
Caption: p38 MAPK signaling pathway in COPD and the inhibitory action of this compound.
Data Presentation: Efficacy of p38 MAPK Inhibitors in Preclinical COPD Models
The following tables summarize the quantitative data from studies using p38 MAPK inhibitors in various COPD research models. These data demonstrate the potential of compounds like this compound to mitigate key inflammatory markers of the disease.
Table 1: Effect of p38 MAPK Inhibitor (SB203580) on Inflammatory Cell Infiltration in a Mouse Model of Acute Cigarette Smoke Exposure.
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Macrophages in BALF (x10^5) |
| Air + Vehicle | 1.2 ± 0.2 | 0.02 ± 0.01 | 1.1 ± 0.2 |
| Cigarette Smoke + Vehicle | 4.8 ± 0.6 | 2.5 ± 0.4 | 2.2 ± 0.3 |
| Cigarette Smoke + SB203580 (45 mg/kg) | 2.3 ± 0.4 | 0.65 ± 0.2 | 1.6 ± 0.2 |
| % Inhibition by SB203580 | 52.1% | 73.6% | 27.3% |
Data adapted from a study using an acute cigarette smoke-induced inflammation model in C57BL/6 mice.[1]
Table 2: Effect of p38 MAPK Inhibitors on Pro-inflammatory Cytokine Release.
| Model System | Cell Type | Stimulant | p38 MAPK Inhibitor | Cytokine | % Inhibition (approx.) | Reference |
| In Vivo (Mouse) | Lung Tissue | Cigarette Smoke | SB203580 (45 mg/kg) | TNF-α (mRNA) | ~60% | [1][2] |
| MIP-2/CXCL2 (mRNA) | ~70% | [1][2] | ||||
| IL-1β (protein) | ~50% | [1][2] | ||||
| IL-6 (protein) | ~45% | [1][2] | ||||
| In Vitro (Human) | Lung Macrophages | LPS | SB239063 | TNF-α | ~50-60% | [6] |
| SD-282 | TNF-α | ~70-80% | [6][7] | |||
| SD-282 | GM-CSF | ~40-50% | [6][7] | |||
| SB239063 / SD-282 | IL-8/CXCL8 | No significant inhibition | [6][7] | |||
| In Vitro (Human) | Bronchial Epithelial Cells | CSE | CHF6297 | IL-8/CXCL8 | Potent, low nM IC50 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound in their COPD models.
Protocol 1: In Vivo Cigarette Smoke-Induced Acute Lung Inflammation Model in Mice
This protocol describes the induction of acute lung inflammation in mice through exposure to cigarette smoke and the assessment of the anti-inflammatory effects of a p38 MAPK inhibitor like this compound.
Caption: Experimental workflow for the in vivo cigarette smoke-induced COPD model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Cigarette smoke generation system
-
Standard laboratory equipment for animal handling and injections
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
-
Reagents for cell counting and cytokine analysis (e.g., ELISA kits)
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into three groups:
-
Control Group: Vehicle + Air exposure
-
COPD Model Group: Vehicle + Cigarette smoke exposure
-
Treatment Group: this compound + Cigarette smoke exposure
-
-
Treatment Administration: Thirty minutes prior to cigarette smoke exposure, administer this compound (e.g., 45 mg/kg body weight) or vehicle via intraperitoneal injection.[1][2]
-
Cigarette Smoke Exposure: Expose the COPD model and treatment groups to cigarette smoke from a specified number of cigarettes (e.g., 4-6 cigarettes per day) for a defined period (e.g., 3-5 consecutive days).[1] The control group is exposed to filtered air under identical conditions.
-
Sample Collection: Twenty-four hours after the final exposure, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis:
-
Lung Tissue Analysis:
-
Process lung tissue for histological examination to assess inflammation and structural changes.
-
Analyze gene expression of inflammatory markers in lung homogenates via qRT-PCR.
-
Protocol 2: In Vitro Cigarette Smoke Extract (CSE)-Induced Inflammation in Human Bronchial Epithelial Cells
This protocol details the use of a human bronchial epithelial cell line to model the inflammatory response to cigarette smoke and to evaluate the efficacy of this compound.
Caption: Experimental workflow for the in vitro CSE-induced inflammation model.
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B)
-
Cell culture medium and supplements
-
This compound
-
Cigarette smoke extract (CSE) - prepared in-house or commercially available
-
Reagents for ELISA and Western blotting
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells to 80-90% confluency in appropriate cell culture plates.
-
Preparation of Cigarette Smoke Extract (CSE): Prepare CSE by bubbling the smoke from one cigarette through a known volume of serum-free cell culture medium.[10][11][12] This 100% CSE stock can be sterile-filtered and diluted to the desired working concentrations.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
CSE Stimulation: Replace the medium with fresh medium containing the corresponding concentrations of this compound and the desired concentration of CSE (e.g., 1-10%).[13]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for an inflammatory response.
-
Endpoint Analysis:
-
Collect the cell culture supernatants and measure the concentration of secreted cytokines, such as CXCL8/IL-8, using ELISA.[8]
-
Lyse the cells and perform Western blot analysis to determine the levels of phosphorylated p38 MAPK to confirm the inhibitory effect of this compound on the target.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the p38α MAPK signaling pathway in the inflammatory processes of COPD. The provided application notes and protocols offer a framework for researchers to utilize this inhibitor in established in vivo and in vitro models of the disease. The quantitative data presented underscore the potential of targeting the p38 MAPK pathway as a therapeutic strategy for COPD. These models are essential for elucidating the molecular mechanisms of COPD and for the preclinical evaluation of novel anti-inflammatory therapies.
References
- 1. p38 mitogen-activated protein kinase determines the susceptibility to cigarette smoke-induced emphysema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinase determines the susceptibility to cigarette smoke-induced emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Bronchial Epithelial Cell Culture Models for Cigarette Smoke and Vaping Studies - PMC [pmc.ncbi.nlm.nih.gov]
AL8697: A Novel p38α MAPK Inhibitor for the Imiquimod-Induced Psoriasis Model
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and increased inflammatory cytokine production. The imiquimod-induced psoriasis model in mice is a widely used and clinically relevant preclinical model that recapitulates key features of human plaque psoriasis. This model is initiated by the topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, which triggers a signaling cascade that strongly involves the IL-23/IL-17 inflammatory axis.
AL8697 is a potent and specific, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), with an IC50 of 6 nM. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and has been shown to be hyperactivated in psoriatic lesions. Emerging evidence suggests that p38α MAPK plays a significant role in the pathogenesis of psoriasis by promoting keratinocyte proliferation and the production of pro-inflammatory cytokines, thereby amplifying the IL-23/IL-17 axis. Inhibition of p38 MAPK, therefore, presents a promising therapeutic strategy for psoriasis. These application notes provide a comprehensive overview and detailed protocols for the utilization of AL8697 in the imiquimod-induced psoriasis model.
Mechanism of Action and Signaling Pathway
In the context of psoriasis, and specifically in the imiquimod-induced model, the activation of TLR7/8 on dendritic cells leads to the production of IL-23. IL-23, in turn, promotes the expansion and activation of Th17 cells, which are major producers of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. The p38 MAPK pathway is activated in various immune cells and in keratinocytes in response to inflammatory stimuli and cellular stress. In keratinocytes, activated p38α MAPK promotes proliferation and the expression of psoriasis-related pro-inflammatory genes. By inhibiting p38α MAPK, AL8697 is hypothesized to disrupt this inflammatory cascade, leading to a reduction in keratinocyte hyperproliferation and a decrease in the production of key inflammatory mediators.
Caption: AL8697 inhibits the p38 MAPK signaling pathway in psoriasis.
Expected Efficacy and In Vivo Data (Hypothetical based on Mechanism)
While specific data for AL8697 in the imiquimod-induced psoriasis model is not yet publicly available, based on its mechanism of action as a p38α MAPK inhibitor, the following outcomes can be anticipated. The data presented in the tables below is hypothetical and serves as an example of expected results based on studies with other p38 MAPK inhibitors in similar models.
Table 1: Expected Effect of AL8697 on Psoriasis Area and Severity Index (PASI) Score
| Treatment Group | Dose (mg/kg, p.o.) | Mean PASI Score (Day 7) | % Reduction vs. Vehicle |
| Naive (No Imiquimod) | - | 0.2 ± 0.1 | - |
| Vehicle + Imiquimod | - | 8.5 ± 1.2 | 0% |
| AL8697 + Imiquimod | 10 | 5.1 ± 0.9 | 40% |
| AL8697 + Imiquimod | 30 | 3.4 ± 0.7 | 60% |
| Dexamethasone (Positive Control) | 1 | 2.5 ± 0.5 | 70.6% |
Table 2: Expected Effect of AL8697 on Epidermal Thickness
| Treatment Group | Dose (mg/kg, p.o.) | Epidermal Thickness (µm, Day 7) | % Reduction vs. Vehicle |
| Naive (No Imiquimod) | - | 15 ± 3 | - |
| Vehicle + Imiquimod | - | 120 ± 15 | 0% |
| AL8697 + Imiquimod | 10 | 78 ± 10 | 35% |
| AL8697 + Imiquimod | 30 | 54 ± 8 | 55% |
| Dexamethasone (Positive Control) | 1 | 42 ± 6 | 65% |
Table 3: Expected Effect of AL8697 on Pro-inflammatory Cytokine mRNA Expression in Skin Tissue (Day 7)
| Treatment Group | Dose (mg/kg, p.o.) | Relative IL-17A mRNA Expression | Relative IL-23 mRNA Expression | Relative TNF-α mRNA Expression |
| Naive (No Imiquimod) | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Vehicle + Imiquimod | - | 15.2 ± 2.5 | 12.8 ± 2.1 | 18.5 ± 3.0 |
| AL8697 + Imiquimod | 10 | 9.1 ± 1.8 | 8.3 ± 1.5 | 10.2 ± 2.2 |
| AL8697 + Imiquimod | 30 | 5.3 ± 1.2 | 4.5 ± 1.0 | 6.1 ± 1.5 |
| Dexamethasone (Positive Control) | 1 | 3.8 ± 0.9 | 3.1 ± 0.8 | 4.2 ± 1.1 |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
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Imiquimod cream (5%)
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AL8697 (to be formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
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Vehicle control (e.g., 0.5% methylcellulose)
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Positive control (e.g., Dexamethasone)
-
Calipers for ear thickness measurement
-
Scoring system for skin inflammation (modified PASI)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on their back (e.g., 2 x 3 cm).
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
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Group 1: Naive (no treatment)
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Group 2: Vehicle + Imiquimod
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Group 3: AL8697 (low dose) + Imiquimod
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Group 4: AL8697 (high dose) + Imiquimod
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Group 5: Positive Control + Imiquimod
-
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.
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AL8697 Administration: Administer AL8697 or vehicle orally (p.o.) once daily, starting on day 0, one hour before imiquimod application.
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Clinical Scoring: From day 1, daily evaluate the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0 to 12.
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Ear Thickness Measurement: Measure the ear thickness daily using a caliper.
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Sacrifice and Sample Collection: On the final day of the experiment, euthanize the mice. Collect the treated back skin and spleen for further analysis.
Caption: Experimental workflow for evaluating AL8697 in the imiquimod-induced psoriasis model.
Histological Analysis
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Fix a portion of the collected skin tissue in 10% neutral buffered formalin.
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Embed the tissue in paraffin and section it into 5 µm slices.
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Stain the sections with Hematoxylin and Eosin (H&E).
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Examine the sections under a microscope to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.
Quantitative Real-Time PCR (qPCR)
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Isolate total RNA from a portion of the skin tissue using a suitable RNA extraction kit.
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Synthesize cDNA from the extracted RNA.
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Perform qPCR using specific primers for target genes (e.g., IL-17A, IL-23, TNF-α) and a housekeeping gene (e.g., GAPDH).
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Calculate the relative gene expression using the 2-ΔΔCt method.
Flow Cytometry Analysis of Splenocytes
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Prepare a single-cell suspension from the collected spleens.
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Stimulate the cells in vitro with cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours.
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Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A).
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Acquire the data on a flow cytometer and analyze the percentage of Th17 cells (CD4+IL-17A+).
Conclusion
AL8697, as a specific p38α MAPK inhibitor, holds significant potential as a therapeutic agent for psoriasis. The protocols and expected outcomes detailed in these application notes provide a solid framework for researchers to investigate the efficacy of AL8697 in the imiquimod-induced psoriasis model. The inhibition of the p38 MAPK pathway is a promising strategy to mitigate the inflammatory cascade that drives psoriatic lesion development. Further preclinical studies are warranted to fully elucidate the therapeutic potential of AL8697 for this chronic inflammatory skin condition.
Troubleshooting & Optimization
troubleshooting AL 8697 insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AL 8697, a specific p38α MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and specific, orally active p38α MAPK inhibitor with an IC50 of 6 nM. It shows 14-fold greater inhibition of p38α compared to p38β and is over 300-fold more selective for p38α than a panel of 91 other kinases.[1] Its primary application is in research investigating the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Q2: What is the primary solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.
Q3: I am observing precipitation when I add my this compound solution to my cell culture media. What is causing this?
Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as this compound. This "fall-out" occurs because the compound is poorly soluble in water-based media. The final concentration of the organic solvent (e.g., DMSO) in the media may not be sufficient to keep the compound dissolved, especially at higher concentrations of this compound.
Q4: What is the maximum recommended concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell model.
Q5: Can I sonicate my this compound solution to help it dissolve?
Yes, sonication can be used to aid in the dissolution of this compound in DMSO, as indicated by the manufacturer.
Troubleshooting Guide: this compound Insolubility in Media
This guide provides a systematic approach to resolving insolubility issues with this compound in cell culture media.
Problem: Precipitate forms upon dilution of this compound stock solution into cell culture medium.
Potential Cause 1: Suboptimal Stock Solution Preparation
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Solution: Ensure your stock solution is properly prepared.
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Use high-purity, anhydrous DMSO.
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Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to your media, keeping the final DMSO concentration low.
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If necessary, use an ultrasonic bath to ensure the compound is fully dissolved in DMSO.
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Potential Cause 2: "Salting Out" Effect
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Solution: The rapid change in solvent polarity when adding the DMSO stock to the aqueous media can cause the compound to precipitate.
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Pre-warm the media: Before adding the this compound stock, warm your cell culture media to 37°C. This can help improve the solubility.
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Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
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Increase the volume of media: Adding the DMSO stock to a larger volume of media will result in a lower final concentration of this compound, which may be below its solubility limit in the media.
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Potential Cause 3: Final Concentration Exceeds Solubility Limit
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Solution: The desired final concentration of this compound may be too high for the aqueous environment of the cell culture media, even with a low DMSO concentration.
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Determine the empirical solubility limit: Conduct a small-scale experiment to find the maximum soluble concentration of this compound in your specific cell culture medium. Prepare a range of final concentrations and visually inspect for precipitation after a short incubation period.
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Consider using a carrier protein: For some applications, the addition of a carrier protein like bovine serum albumin (BSA) to the media can help to increase the solubility of hydrophobic compounds.
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Potential Cause 4: Interaction with Media Components
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Solution: Components in complex media formulations could potentially interact with this compound and reduce its solubility.
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Simplify the medium: If possible, for the initial dissolution test, try dissolving this compound in a simpler balanced salt solution (e.g., PBS or HBSS) to see if the issue persists. This can help identify if a specific media component is contributing to the insolubility.
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Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (568.88 mM) | Sonication is recommended to aid dissolution. |
Data obtained from MedChemExpress product information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (Product No. HY-108645-1)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic water bath
Procedure:
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Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 402.41 g/mol .
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution thoroughly for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
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Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of media. Ensure the final DMSO concentration remains at an acceptable level for your cells (typically ≤ 0.1%).
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Perform a serial dilution if necessary. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in DMSO or pre-warmed media.
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Add the calculated volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the tube or plate.
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Visually inspect the medium for any signs of precipitation. If a slight cloudiness appears, it may still be usable, but significant precipitate indicates insolubility at that concentration.
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As a best practice, prepare a vehicle control with the same final concentration of DMSO in the media to account for any solvent effects.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
References
preventing AL 8697 degradation in solution
Technical Support Center: AL 8697
Disclaimer: Publicly available information on the specific degradation pathways and stability of this compound is limited. The following guidance is based on general best practices for handling small molecule inhibitors, particularly those targeting the p38 MAPK pathway. Researchers should perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a potent and specific inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] It is an orally active compound with anti-inflammatory properties.[1] |
| What is the primary mechanism of action of this compound? | This compound functions by inhibiting the p38α MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation, and its inhibition can modulate the production of pro-inflammatory cytokines. |
| What are the common solvents for dissolving this compound? | While specific solubility data for this compound is not readily available, similar small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous solutions, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. |
| How should I store the solid compound and stock solutions? | Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended for most small molecule compounds to prevent degradation. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |
| What are the potential signs of this compound degradation in my experiments? | Decreased or inconsistent biological activity, changes in the color or clarity of the solution, and the appearance of additional peaks in analytical chromatography (e.g., HPLC) can all be indicators of compound degradation. |
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise from the degradation of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Compound Degradation: this compound may have degraded in the stock solution or the working solution. | 1. Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound. 2. Proper Storage: Ensure stock solutions are stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Minimize Time in Aqueous Buffers: Prepare working solutions in aqueous buffers immediately before use. Small molecule inhibitors can be less stable in aqueous environments over extended periods. 4. pH of Buffer: The stability of small molecules can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound. If unsure, a pH stability study is recommended (see Experimental Protocols). |
| Precipitation of the compound in aqueous solution. | Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers, especially at higher concentrations. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <0.5%). 2. Sonication: Gentle sonication can help to dissolve the compound. 3. Warm Solution: Briefly warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious as heat can also accelerate degradation. |
| Changes in the physical appearance of the stock solution (e.g., color change). | Oxidation or Photodegradation: Exposure to air (oxygen) or light can lead to the degradation of some chemical compounds. | 1. Use High-Purity Solvents: Use anhydrous, high-purity solvents to prepare stock solutions. 2. Inert Atmosphere: For highly sensitive compounds, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. 3. Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
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HPLC system with a suitable column (e.g., C18)
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Incubator or water bath
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Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
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Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final working concentration.
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Initial Analysis (Time 0): Immediately inject an aliquot of the freshly prepared test solution into the HPLC system to obtain an initial chromatogram. The peak area of the parent compound at this time point will serve as the baseline (100% stability).
-
Incubate Samples: Aliquot the remaining test solution into several vials and incubate them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from incubation and inject an aliquot into the HPLC system.
-
Data Analysis:
-
For each time point, determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at Time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Data Presentation
Table 1: Example pH Stability of a Generic p38 MAPK Inhibitor in Aqueous Buffer at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 98% | 92% |
| 7.4 | 95% | 85% |
| 8.5 | 80% | 65% |
Table 2: Example Temperature Stability of a Generic p38 MAPK Inhibitor in DMSO
| Temperature | % Remaining after 1 week | % Remaining after 4 weeks |
| Room Temperature (25°C) | 90% | 75% |
| 4°C | 99% | 97% |
| -20°C | >99% | >99% |
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing compound stability in solution.
References
Technical Support Center: Interpreting Unexpected Results with AL 8697
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL 8697, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Understanding this compound: A Potent and Selective p38α Inhibitor
This compound is a small molecule inhibitor that specifically targets the p38α isoform of the p38 MAPK family. The p38 MAPKs are key signaling proteins involved in cellular responses to stress, inflammation, and other external stimuli.[1] By selectively inhibiting p38α, this compound allows for the targeted investigation of its role in various biological processes.
Key Characteristics of this compound:
| Property | Value | Reference |
| Target | p38α MAPK | MedChemExpress Data Sheet |
| Potency (IC₅₀) | 6 nM for p38α | MedChemExpress Data Sheet |
| Selectivity | 14-fold greater for p38α over p38β | MedChemExpress Data Sheet |
The p38α MAPK Signaling Pathway
The p38α MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including inflammation, apoptosis, and cell differentiation.[1][2] Environmental stresses and inflammatory cytokines activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38α. Activated p38α then phosphorylates various downstream targets, including transcription factors and other kinases, to elicit a cellular response.
Caption: The p38α MAPK signaling cascade.
Troubleshooting Unexpected Results with this compound
Interpreting unexpected experimental outcomes is a critical aspect of research. This section addresses common issues and provides guidance for troubleshooting when using this compound.
FAQs: Unexpected Results
Q1: My results show a weaker than expected inhibitory effect of this compound, even at high concentrations. What could be the cause?
A1: Several factors could contribute to a reduced inhibitory effect:
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Compound Stability and Storage: Ensure this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
Cell Line Specific Differences: The expression levels and activity of p38α can vary significantly between different cell lines. Consider quantifying the levels of total and phosphorylated p38α in your specific cell model to confirm it is a relevant system.
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High Basal p38α Activity: If your experimental system has very high basal levels of p38α activation, higher concentrations of this compound may be required to achieve significant inhibition.
-
Incorrect Dosing or Administration: For in vivo studies, ensure the dosing regimen and route of administration are appropriate for achieving sufficient bioavailability and target engagement.
Q2: I'm observing unexpected off-target effects or cellular toxicity at concentrations where this compound should be specific for p38α. Why is this happening?
A2: While this compound is highly selective, off-target effects and toxicity can still occur:
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Concentration-Dependent Off-Target Effects: At very high concentrations, the selectivity of any inhibitor can decrease. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits p38α without causing significant off-target effects.
-
Cellular Health: The overall health of your cells can influence their sensitivity to any compound. Ensure your cells are healthy and not under other stresses that could potentiate toxicity.
-
Paradoxical Signaling: Inhibition of one pathway can sometimes lead to the compensatory activation of other signaling pathways.[3] For example, inhibiting p38α might lead to the activation of other MAPK pathways like JNK or ERK.[4] It is advisable to probe for the activation of related signaling pathways to investigate this possibility.
-
Isoform-Specific Roles: While this compound is selective for p38α, the inhibition of this specific isoform could have unexpected consequences depending on the cellular context and the roles of other p38 isoforms (β, γ, δ).[1]
Q3: The inhibitory effect of this compound seems to diminish over time in my long-term experiments. What could explain this?
A3: A decrease in efficacy over time can be due to several factors:
-
Compound Degradation: this compound may not be stable in culture media for extended periods. For long-term experiments, consider replenishing the compound at regular intervals.
-
Cellular Adaptation: Cells can adapt to the presence of an inhibitor over time through various mechanisms, such as upregulating the expression of the target protein or activating compensatory signaling pathways.
-
Tachyphylaxis: Some p38 MAPK inhibitors have been associated with tachyphylaxis, a rapid decrease in response to a drug after repeated administration.[4]
Experimental Protocols
Key Experiment: In Vitro p38α Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on p38α kinase in a cell-free system.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader or scintillation counter
Workflow:
Caption: Workflow for an in vitro p38α kinase assay.
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration and perform serial dilutions in kinase buffer to generate a range of concentrations to be tested. Include a vehicle control (DMSO).
-
Set up the kinase reaction: In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the substrate.
-
Add this compound: Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction: Add ATP (and [γ-³²P]ATP if using the radioactive method) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive methods or by spotting onto phosphocellulose paper for radioactive methods).
-
Detection: Measure the signal (luminescence or radioactivity) according to the chosen detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC₅₀ value.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshoot unexpected results when using this compound.
Caption: A logical flowchart for troubleshooting unexpected results.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: AL 8697 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AL 8697, a potent p38α MAPK inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in a signaling pathway that regulates cellular responses to stress, inflammation, and other external stimuli. By inhibiting p38α, this compound can modulate inflammatory responses and influence processes like cell proliferation, differentiation, and apoptosis.
Q2: Is cytotoxicity an expected outcome when using this compound in primary cell cultures?
A2: The cytotoxic potential of this compound in primary cells is context-dependent and can vary significantly between different cell types. The p38 MAPK pathway plays a complex role in cell survival and apoptosis. In some primary cell types, inhibition of p38α MAPK by this compound may protect against apoptosis induced by certain stressors.[1][2] Conversely, in other contexts, prolonged inhibition of this pathway could potentially interfere with normal cellular processes and lead to cytotoxicity. Therefore, it is crucial to empirically determine the cytotoxic profile of this compound in your specific primary cell culture system.
Q3: What are the key differences to consider when working with primary cells versus cell lines for cytotoxicity studies?
A3: Primary cells are isolated directly from tissues and more closely represent the in vivo environment compared to immortalized cell lines. However, they are often more sensitive to culture conditions, have a limited lifespan, and can be more challenging to work with. Cell lines are generally more robust and have an unlimited proliferative capacity, but they may have accumulated genetic and phenotypic changes that do not accurately reflect the original tissue. When assessing the cytotoxicity of a compound like this compound, results from primary cells are generally considered more physiologically relevant.
Q4: What are the initial steps to take when unexpected cytotoxicity is observed with this compound?
A4: If you observe unexpected levels of cell death, it is important to first verify the concentration and purity of your this compound stock. Secondly, re-evaluate your experimental protocol, paying close attention to cell seeding density, incubation times, and the handling of the primary cells. It is also recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type. Finally, consider the possibility of off-target effects or cell-type-specific responses to p38α MAPK inhibition.
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
High background can obscure the true cytotoxic effect of this compound. Here are some common causes and solutions for different assays.
Troubleshooting High Background in MTT Assay
| Potential Cause | Recommended Solution |
| Contamination of Culture Medium | Use fresh, sterile medium and serum for each experiment. Ensure aseptic technique is followed. |
| Phenol Red Interference | Use a culture medium without phenol red, as it can contribute to background absorbance. |
| High Serum Concentration | Reduce the serum concentration in the medium during the MTT assay or use a serum-free medium for the incubation period.[3] |
| Chemical Interference from this compound | Run a control with this compound in cell-free medium to check for direct reduction of the MTT reagent.[4] |
| Precipitation of this compound | Ensure this compound is fully dissolved in the culture medium. Visually inspect for any precipitates. |
Troubleshooting High Background in LDH Assay
| Potential Cause | Recommended Solution |
| High Spontaneous LDH Release | Handle primary cells gently to minimize mechanical stress. Optimize cell seeding density; overgrown cultures can lead to spontaneous death. |
| LDH in Serum | Use heat-inactivated serum or reduce the serum concentration in the culture medium. Include a "medium only" background control.[5] |
| Contamination | Microbial contamination can lead to cell lysis and increased LDH levels. Regularly check cultures for any signs of contamination. |
| Chemical Interference with LDH | Some compounds can directly inactivate LDH.[6] Run a control where this compound is added to a known amount of LDH to test for interference. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in results is a common challenge, especially with sensitive primary cells.
| Potential Cause | Recommended Solution |
| Variable Primary Cell Health | Standardize the isolation and culture procedures for your primary cells. Ensure consistent cell viability and passage number (if applicable) for each experiment. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or medium. |
| Inaccurate this compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Variable Incubation Times | Ensure precise and consistent incubation times for both this compound treatment and the cytotoxicity assay itself. |
Issue 3: Cell Type-Specific Responses to this compound
The effect of p38α MAPK inhibition can vary significantly depending on the primary cell type being studied.
Expected Effects of p38 MAPK Inhibition in Different Primary Cell Types
| Primary Cell Type | Reported Effects of p38 MAPK Inhibition | Potential Implications for this compound Cytotoxicity Studies |
| Neurons | Can be neuroprotective against certain insults by reducing apoptosis.[2][7] | High concentrations of this compound may still be cytotoxic. A careful dose-response is crucial. |
| Chondrocytes | Can inhibit apoptosis induced by stress and may influence differentiation.[1][8] | Cytotoxicity may not be the primary outcome; effects on cell function and phenotype should also be assessed. |
| Endothelial Cells | Can negatively regulate survival and proliferation in response to certain growth factors.[9] May be involved in regulating permeability.[10] | This compound could potentially enhance apoptosis in the presence of specific growth factors. |
| Hepatocytes | p38 MAPK inhibition has been shown to rescue cell viability from certain toxins.[11] | This compound might show protective effects against other hepatotoxic agents. |
Experimental Protocols
MTT Assay for Primary Cell Viability
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate for 24 hours (or until cells have attached and recovered).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include three sets of controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Background control: Medium only (no cells).
-
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 200 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of the stop solution provided with the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment:
-
Culture and treat primary cells with this compound in appropriate culture vessels (e.g., 6-well plates).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity in primary cells.
References
- 1. Regulation of p38 MAPK phosphorylation inhibits chondrocyte apoptosis in response to heat stress or mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of the p38 MAPK inhibitor SB203580 on NMDA‑induced injury in primary cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencellonline.com [sciencellonline.com]
- 6. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p38 MAPK signaling in chondrocyte cultures results in enhanced osteogenic differentiation of perichondral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 MAP kinase negatively regulates endothelial cell survival, proliferation, and differentiation in FGF-2–stimulated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Involvement of the p38/MK2 Pathway in MCLR Hepatotoxicity Revealed through MAPK Pharmacological Inhibition and Phosphoproteomics in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of p38 Inhibitors
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for using p38 MAPK inhibitors. The focus is on understanding, identifying, and controlling for potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the p38 MAPK signaling pathway and why is it studied?
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, such as cytokines, UV radiation, osmotic shock, and growth factors.[1][2][3] There are four main isoforms of p38: p38-α (MAPK14), -β (MAPK11), -γ (MAPK12), and -δ (MAPK13).[1] The pathway is initiated by upstream kinases (MAP3Ks and MAP2Ks like MKK3 and MKK6) that dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1] Once active, p38 phosphorylates a wide range of downstream targets, including other kinases (like MAPKAP-K2) and transcription factors (like ATF2 and MEF2), thereby regulating critical cellular processes like inflammation, apoptosis, cell cycle control, and differentiation.[1][3][4] Its central role in the inflammatory response has made it a significant target for drug development, particularly for autoimmune and inflammatory diseases.[5][6]
Q2: What are "off-target" effects and why are they a concern with p38 inhibitors?
Q3: What are some known off-targets for commonly used p38 inhibitors like SB203580?
Q4: How do I choose the most specific p38 inhibitor for my experiments?
Choosing an inhibitor requires careful consideration of its selectivity profile.
-
Consult Kinome Profiling Data: Review large-scale kinase screening data (kinome scans) that test inhibitors against a broad panel of kinases. This data, often available in publications or from commercial vendors, provides a selectivity profile.[13]
-
Review the Literature: Look for studies that have specifically investigated the selectivity of the inhibitor you are considering. Newer generations of inhibitors have often been designed for improved selectivity over older compounds like SB203580.[9]
-
Consider Isoform Specificity: p38 inhibitors can have different potencies against the four p38 isoforms (α, β, γ, δ).[14] Ensure the inhibitor you choose is active against the isoform relevant to your biological system. For example, pyridinyl imidazole drugs like SB203580 inhibit p38α and p38β but not γ and δ.[14]
Q5: Is using a specific inhibitor enough to prove the involvement of p38?
Troubleshooting Guides
Problem 1: My p38 inhibitor causes an unexpected phenotype. How can I determine if it's an on-target or off-target effect?
This is a common challenge. A systematic approach is needed to dissect the cause of the observed phenotype.
Solution Workflow:
-
Use a Structurally Unrelated Inhibitor: Test if a second p38 inhibitor with a different chemical scaffold produces the same biological effect. If two structurally distinct inhibitors cause the same phenotype, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Correlate the concentration of the inhibitor required to produce the phenotype with its IC50 for p38 inhibition. If the phenotype only occurs at concentrations much higher than the p38 IC50, it may be due to off-target engagement.
-
Employ a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of p38 (typically the p38α isoform).[15][16] Compare the phenotype from genetic knockdown with the phenotype from the inhibitor. If they match, it strongly supports an on-target effect.[17]
-
Conduct a Rescue Experiment: If possible, perform a rescue experiment. This involves expressing a form of p38 that is resistant to the inhibitor in a p38-knockdown background. If the inhibitor's effect is reversed by the drug-resistant p38, it confirms the effect is on-target.
Problem 2: My results from a p38 inhibitor and p38 siRNA/knockdown don't match.
Discrepancies between pharmacological and genetic approaches are informative and point towards potential off-target effects of the inhibitor or complexities of the biological system.
Possible Causes and Solutions:
-
Cause: The inhibitor's phenotype is due to an off-target effect.
-
Solution: This is the most likely explanation. The genetic knockdown provides a more specific intervention. Trust the genetic data and use it to investigate which off-target of your inhibitor might be responsible for the observed phenotype. Techniques like chemical proteomics can help identify these off-targets.[11]
-
-
Cause: Incomplete knockdown or isoform compensation.
-
Solution: Verify the efficiency of your p38 knockdown using Western blot or qPCR. Remember there are four p38 isoforms; knocking down one (e.g., p38α) might lead to compensatory activity from another.[5] Your inhibitor might be less specific and inhibit multiple isoforms, leading to a different phenotype than the single-isoform knockdown.
-
-
Cause: The inhibitor affects non-catalytic functions of p38.
-
Solution: Some inhibitors might trap the kinase in a specific conformation, affecting its protein-protein interactions (scaffolding function) in a way that genetic knockdown does not. This is more complex to dissect and may require advanced biochemical or structural biology approaches.
-
Data Presentation: Inhibitor Selectivity
The table below summarizes the inhibitory activity (IC50) of common p38 inhibitors against p38α and selected known off-targets. This data highlights the importance of understanding an inhibitor's full activity profile.
| Inhibitor | Target | IC50 (nM) | Reference |
| SB203580 | p38α | ~40 | [11] |
| RIPK2 (RICK) | Nanomolar range | [12] | |
| CK1δ | Nanomolar range | [12] | |
| GAK | Nanomolar range | [12] | |
| PI 51 | p38α | ~4 | [11] |
| BIRB 796 | p38α | High affinity | |
| LY2228820 | p38α / p38β | Selective | [8] |
| EGFR | >30-fold less potent vs p38 | [8] |
Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.
Mandatory Visualizations
Caption: Canonical p38 MAPK signaling pathway.
Caption: Experimental workflow for validating inhibitor specificity.
Caption: Logical diagram of a rescue experiment.
Experimental Protocols
Protocol 1: Validating p38 Inhibition by Western Blot
Objective: To confirm that the p38 inhibitor is blocking the p38 pathway at the molecular level in your cells. This is typically done by measuring the phosphorylation of a direct downstream target, such as MAPKAPK-2 (MK2).
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of your p38 inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway using an appropriate agonist (e.g., Anisomycin, LPS, IL-1β) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated MAPKAPK-2 (p-MK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total MAPKAPK-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: A successful on-target inhibition will show a dose-dependent decrease in p-MK2 levels in stimulated cells treated with the inhibitor, without affecting total MK2 or loading control levels.
Protocol 2: Genetic Knockdown using siRNA
Objective: To specifically deplete p38α expression to compare the resulting phenotype with that of a pharmacological inhibitor.[15]
Methodology:
-
Reagent Preparation: Resuspend siRNA targeting p38α (MAPK14) and a non-targeting control (scrambled) siRNA according to the manufacturer's instructions.
-
Cell Seeding: Plate cells in antibiotic-free medium such that they will be 50-70% confluent at the time of transfection.
-
Transfection:
-
For each well, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the cell type and protein turnover rate.
-
Validation of Knockdown: Harvest a subset of cells to confirm p38α knockdown via Western blot or qPCR, comparing the p38α-siRNA treated cells to the non-targeting control.
-
Phenotypic Assay: Once knockdown is confirmed, perform the relevant biological assay to see if the phenotype matches the one observed with the p38 inhibitor.[15]
Protocol 3: Kinase Profiling and Chemical Proteomics (Conceptual Overview)
Objective: To broadly identify the on- and off-targets of a p38 inhibitor. These are specialized techniques often performed as a service or in collaboration with specialized labs.
1. Kinase Profiling (Kinome Scan):
-
Principle: The inhibitor is tested at one or more concentrations against a large panel of purified, recombinant kinases (often >400). The activity of each kinase is measured, and the percent inhibition is calculated.
-
General Workflow:
-
The inhibitor is incubated with each individual kinase from the panel in the presence of ATP and a specific substrate.
-
The amount of substrate phosphorylation is quantified (e.g., via radioactivity or fluorescence).
-
The inhibition is calculated relative to a vehicle control.
-
Results are often displayed as a "kinetree" diagram, visually showing which kinases are most potently inhibited.[18]
-
2. Chemical Proteomics (Affinity Chromatography-Mass Spectrometry):
-
Principle: The inhibitor is immobilized on a solid support (beads) and used as "bait" to pull down its binding partners from a total cell lysate. The bound proteins are then identified by mass spectrometry.[11][12]
-
General Workflow:
-
Inhibitor Immobilization: A chemical linker is added to the p38 inhibitor, which is then covalently coupled to agarose or magnetic beads.[12]
-
Affinity Pulldown: The inhibitor-coupled beads (and control beads without the inhibitor) are incubated with a native cell lysate. Proteins that bind the inhibitor will be captured on the beads.
-
Washing and Elution: The beads are washed to remove non-specific binders. Bound proteins are then eluted, often by competing with a high concentration of the free (non-immobilized) inhibitor.
-
Mass Spectrometry: The eluted proteins are separated by gel electrophoresis, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Proteins that are significantly enriched on the inhibitor beads compared to the control beads are identified as potential targets.
-
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p38 mitogen-activated protein kinase gene silencing rescues rat hippocampal neurons from ketamine-induced apoptosis: An in vitr study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: AL 8697 versus VX-745
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity and potency of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: AL 8697 and VX-745 (also known as Neflamapimod). The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a key therapeutic target.[2] this compound and VX-745 are both potent inhibitors of the p38α isoform, the most well-characterized member of the p38 MAPK family.[3][4] This guide will delve into a direct comparison of their in vitro potency, selectivity against various kinases, and the experimental methodologies used to generate this data.
Potency and Selectivity: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the potency and selectivity of this compound and VX-745.
Table 1: Potency against p38 MAPK Isoforms
| Compound | Target | IC50 (nM) | Fold Selectivity (p38β vs p38α) |
| This compound | p38α | 6[3][5] | 14-fold[3][5] |
| p38β | 82[3][5] | ||
| VX-745 | p38α | 10[6] | 22-fold[6] |
| p38β | 220[6] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Panel Size | Key Findings | Notable Off-Targets (Inhibition < 10 µM) |
| This compound | 91 Kinases | 300-fold greater selectivity for p38α over the other kinases in the panel.[3][5] | Not specified in available literature. |
| VX-745 | 50 Other Kinases | No significant inhibition of other MAP kinases (except MKK6) or any of the other 50 kinases tested at 2 μM concentration.[2] | ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, YES (from a separate 317 kinase panel). |
Table 3: Cellular Activity
| Compound | Assay | Cell Type | IC50 (nM) |
| VX-745 | IL-1β Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 45-56[2][6] |
| TNFα Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 51-52[2][6] | |
| IL-1β Release | Whole Blood | 150[2] | |
| TNFα Release | Whole Blood | 180[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key experiments cited in this guide.
Enzymatic Assay for p38 MAPK Inhibition (VX-745)
A spectrophotometric coupled-enzyme assay was utilized to determine the IC50 values for the inhibition of p38α and p38β by VX-745.[6]
-
Enzyme and Inhibitor Incubation: A fixed concentration of recombinant p38α (15 nM) or p38β (15 nM) was incubated with varying concentrations of VX-745 (dissolved in DMSO) for 10 minutes at 30°C.
-
Reaction Mixture: The incubation was performed in a 0.1 M HEPES buffer (pH 7.5) containing 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase, and 200 µM of a peptide substrate (EGF receptor peptide: KRELVEPLTPSGEAPNQALLR).[6]
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The final ATP concentration was 100 µM for the p38α assay and 70 µM for the p38β assay.[6]
-
Data Acquisition: The rate of the reaction was monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
IC50 Determination: IC50 values were calculated from the rate data as a function of the inhibitor concentration.
Cellular Assay for Cytokine Production (VX-745)
The inhibitory effect of VX-745 on the production of pro-inflammatory cytokines was assessed in human peripheral blood mononuclear cells (PBMCs) and whole blood.
-
Cell Stimulation: Human PBMCs were stimulated with lipopolysaccharide (LPS) to induce the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα).[2]
-
Inhibitor Treatment: The stimulated cells were treated with varying concentrations of VX-745.
-
Cytokine Measurement: The concentration of IL-1β and TNFα in the cell culture supernatant was quantified using a suitable immunoassay, such as an ELISA.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of cytokine inhibition against the concentration of VX-745.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approaches, the following diagrams have been generated using Graphviz.
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound and VX-745.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to p38α Inhibitors: AL 8697 in Focus
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase alpha (p38α) is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. Its central role in regulating the production of pro-inflammatory mediators has made it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This guide provides a comparative analysis of AL 8697, a potent and selective p38α inhibitor, alongside other well-characterized inhibitors, supported by experimental data and detailed methodologies.
Unveiling this compound: Potency and Selectivity
This compound is a specific and orally active inhibitor of p38α MAPK with a half-maximal inhibitory concentration (IC50) of 6 nM.[1][2][3] It demonstrates a 14-fold greater inhibition of p38α compared to the p38β isoform (IC50 = 82 nM) and exhibits high selectivity, being 300-fold more selective for p38α than for a panel of 91 other kinases.[1][2][3] This selectivity profile is crucial for minimizing off-target effects, a significant challenge in the development of kinase inhibitors.
Comparative Analysis of p38α Inhibitors
The landscape of p38α inhibitors is diverse, with numerous compounds developed and investigated over the years. The following table summarizes the in vitro potency of this compound in comparison to other notable p38α inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Compound Name | Alternative Name | p38α IC50 (nM) | p38β IC50 (nM) | Notes |
| This compound | - | 6[1][2][3] | 82[1][2] | Orally active with demonstrated in vivo anti-inflammatory activity.[1] |
| Doramapimod | BIRB 796 | 38[4][5][6] | 65[4][5][6] | A pan-p38 inhibitor also targeting p38γ (200 nM) and p38δ (520 nM).[4][5] |
| Neflamapimod | VX-745 | 10[7] | 220[7] | A potent and selective inhibitor of p38α. |
| Talmapimod | SCIO-469 | 9[8][9] | ~90 | Orally active and selective, with ~10-fold selectivity over p38β.[8][9] |
| PH-797804 | - | 26[6] | >104 | A novel pyridinone inhibitor with 4-fold selectivity over p38β.[6] |
| SB203580 | Adezmapimod | 300-500 | - | A widely used research tool, but with lower potency compared to newer inhibitors.[6] |
| VX-702 | - | - | - | Reported to have 14-fold higher potency for p38α over p38β.[6] |
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases. Upstream MAP2Ks, primarily MKK3 and MKK6, dually phosphorylate and activate p38α in response to various extracellular stimuli. Once activated, p38α phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors, leading to a diverse range of cellular responses.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of p38α inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
p38α substrate (e.g., ATF2 peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of recombinant p38α enzyme diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically.
-
Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for p38α.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for p38α Inhibition
This protocol describes a method to assess the potency of a p38α inhibitor in a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To determine the cellular potency (IC50) of a test compound by measuring the inhibition of anisomycin-induced p38 phosphorylation in a human cell line.
Materials:
-
Human cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
96-well microplates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Anisomycin (p38 activator)
-
Fixation solution
-
Immunofluorescence buffer
-
Primary antibody against phospho-p38 (Thr180/Tyr182)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a p38 activator, such as anisomycin (e.g., 10 µM), for 30 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for the phosphorylated form of p38 (p-p38).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of p-p38 in the nucleus and/or cytoplasm.
-
Calculate the percent inhibition of p38 phosphorylation for each compound concentration and determine the IC50 value.
Experimental Workflow for p38 Inhibitor Screening
The discovery and development of novel p38 inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to more complex cellular and in vivo models.
Caption: A typical workflow for p38 inhibitor screening.
Conclusion
This compound stands out as a potent and highly selective p38α inhibitor with promising in vivo activity. Its favorable profile, characterized by a low nanomolar IC50 and significant selectivity over other kinases, positions it as a valuable tool for research and a potential candidate for further therapeutic development. The data and protocols presented in this guide offer a framework for the objective comparison of this compound with other p38α inhibitors, facilitating informed decisions in drug discovery and development projects targeting the p38 MAPK pathway.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22 Identifying the Substrates of P38 MAPK alpha in the Heart | Heart [heart.bmj.com]
- 3. p38 Signalling Pathway [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SCIO 469 hydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of p38 MAPK Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and selectivity of key p38 MAPK inhibitors. This guide provides supporting experimental data, detailed protocols, and visual representations of the signaling pathway and experimental workflows.
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Its four isoforms—α, β, γ, and δ—are implicated in a variety of inflammatory diseases, making them attractive targets for therapeutic intervention. Consequently, a number of small molecule inhibitors have been developed to target p38 MAPK. This guide offers a head-to-head comparison of some of the most widely studied p38 MAPK inhibitors, focusing on their in vitro potency, selectivity, and in vivo efficacy.
Performance Comparison of p38 MAPK Inhibitors
The following table summarizes the in vitro potency (IC50) of several key p38 MAPK inhibitors against the four p38 isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| BIRB-796 (Doramapimod) | 38[1][2] | 65[1][2] | 200[1][2] | 520[1][2] |
| SB203580 | 50[3][4] | 500[3][4] | - | - |
| TAK-715 | 7.1[5] | 200[5] | >10,000[5] | >10,000[5] |
| Pamapimod (R-1503) | 14[6] | 480[6] | No Activity[6] | No Activity[6] |
| SB202190 | 50[6] | 100[6] | - | - |
| Ralimetinib (LY2228820) | 5.3[7] | 3.2[7] | - | - |
| SCIO-469 (Talmapimod) | 9[6] | 90[6] | - | - |
Selectivity Profile
An ideal p38 MAPK inhibitor should exhibit high selectivity for its target kinase over other kinases to minimize off-target effects. The following table highlights the selectivity of these inhibitors against some other common kinases.
| Inhibitor | Off-Target Kinase(s) | Notes on Selectivity |
| BIRB-796 (Doramapimod) | JNK2, c-RAF, Fyn, Lck, B-Raf[1][2] | Exhibits 330-fold greater selectivity for p38α over JNK2. Weak inhibition of c-RAF, Fyn, and Lck. Also inhibits B-Raf with an IC50 of 83 nM.[1][2] |
| SB203580 | LCK, GSK-3β, PKBα, JNKs[3][4][8] | Displays 100-500-fold selectivity for p38α over LCK, GSK-3β, and PKBα.[3][4] At higher concentrations, it can inhibit JNK isoforms.[8] |
| TAK-715 | JNK1, ERK1, IKKβ, MEKK1, TAK1, CK1δ/ε[5][9] | Shows high selectivity, with no significant inhibition of JNK1, ERK1, IKKβ, MEKK1, or TAK1 (IC50 >10 µM).[5] It does, however, inhibit Casein Kinase I (CK1δ/ε).[9] |
| Pamapimod (R-1503) | Minimal off-target binding | When profiled against 350 kinases, it only bound to four others in addition to p38.[10] |
In Vivo Efficacy
Evaluating the efficacy of these inhibitors in animal models of inflammation is crucial for predicting their therapeutic potential. The collagen-induced arthritis (CIA) model in rodents is a standard for assessing anti-inflammatory drugs.
| Inhibitor | Animal Model | Key Findings |
| BIRB-796 (Doramapimod) | Mouse Collagen-Induced Arthritis (mCIA) | Demonstrated equivalent efficacy to anti-TNF antibody treatment in the mCIA model. |
| SB203580 | Rat Menisectomy-Induced Osteoarthritis | Systemic administration led to a significant loss of proteoglycan and cartilage thickness, suggesting a complex role of p38 in cartilage homeostasis. |
| TAK-715 | Rat Adjuvant-Induced Arthritis | Showed significant reduction in secondary paw volume, indicating good efficacy in this arthritis model.[5] |
| Pamapimod (R-1503) | Murine Collagen-Induced Arthritis | Reduced clinical signs of inflammation and bone loss at doses of 50 mg/kg or greater.[10] |
Disclaimer: The in vivo data presented here is a summary from different studies and may not be directly comparable due to variations in experimental design, dosing, and endpoints.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: The p38 MAPK signaling cascade.
Caption: A typical experimental workflow for comparing p38 MAPK inhibitors.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[1]
1. Reagent Preparation:
- Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[1]
- p38α Enzyme: Dilute recombinant human p38α kinase in Kinase Buffer to the desired concentration.
- Substrate/ATP Mix: Prepare a solution of a suitable p38 substrate (e.g., ATF2) and ATP in Kinase Buffer.
- Inhibitors: Prepare serial dilutions of the p38 MAPK inhibitors in 5% DMSO.
2. Kinase Reaction:
- In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).[1]
- Add 2 µL of the diluted p38α enzyme.
- Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
- Incubate at room temperature for 60 minutes.[1]
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
- Incubate at room temperature for 40 minutes.[1]
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
- Incubate at room temperature for 30 minutes.[1]
4. Data Analysis:
- Measure luminescence using a plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release Assay in Human PBMCs
This protocol is a synthesized procedure based on common methodologies.[3][6]
1. PBMC Isolation:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend in complete RPMI-1640 medium.
2. Cell Plating and Treatment:
- Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
- Pre-incubate the cells with serial dilutions of the p38 MAPK inhibitors (or vehicle control) for 1 hour at 37°C.
3. Stimulation:
- Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.
- Incubate for 4-6 hours at 37°C in a humidified CO2 incubator.
4. Supernatant Collection:
- Centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatant for TNF-α measurement.
5. TNF-α Quantification (ELISA):
- Coat a 96-well ELISA plate with an anti-human TNF-α capture antibody overnight.
- Block the plate with a suitable blocking buffer.
- Add the collected supernatants and a standard curve of recombinant human TNF-α to the plate and incubate.
- Wash the plate and add a biotinylated anti-human TNF-α detection antibody.
- Wash the plate and add streptavidin-HRP.
- Add a TMB substrate solution and stop the reaction with a stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of TNF-α in the samples based on the standard curve.
- Determine the IC50 for the inhibition of TNF-α production for each inhibitor.
References
- 1. promega.com [promega.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. p38 MAPK Inhibitor — TargetMol Chemicals [targetmol.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p38 MAPK Inhibitor Binding Kinetics: AL 8697 vs. BIRB 796
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding kinetics of two prominent p38 MAPK inhibitors, AL 8697 and BIRB 796. This analysis is supported by available experimental data and outlines the methodologies used to assess these crucial pharmacological parameters.
Introduction
p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to inflammatory cytokines and stress signals. Their central role in inflammatory diseases has made them attractive targets for therapeutic intervention. This compound and BIRB 796 (Doramapimod) are two potent inhibitors of p38 MAPK, each exhibiting distinct kinetic profiles that influence their biological activity and therapeutic potential. This guide offers a side-by-side comparison of their binding kinetics, providing valuable insights for researchers in the field of kinase inhibitor development.
Quantitative Binding Kinetics
The following table summarizes the available quantitative data for the binding of this compound and BIRB 796 to p38 MAPK.
| Parameter | This compound | BIRB 796 | Target |
| IC₅₀ | 6 nM | 38 nM | p38α |
| 82 nM | 65 nM | p38β | |
| Kd (Dissociation Constant) | Data not available | 0.1 nM[1][2], 50-100 pM[3] | p38α |
| k_on_ (Association Rate Constant) | Data not available | ~1 x 10⁵ M⁻¹s⁻¹ (for analogs)[4][5] | p38α |
| k_off_ (Dissociation Rate Constant) | Data not available | Slow dissociation noted[2][6] | p38α |
Note: The binding kinetics for BIRB 796 are characterized by a high affinity (picomolar to nanomolar Kd) and slow association and dissociation rates, a feature of its allosteric binding mechanism.[7] While specific kinetic rate constants for this compound are not publicly available, its low nanomolar IC₅₀ value suggests a high potency for p38α.[8]
p38 MAPK Signaling Pathway
Both this compound and BIRB 796 exert their effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical mediator of cellular stress and inflammatory responses.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Experimental Protocols
The determination of binding kinetics for kinase inhibitors like this compound and BIRB 796 typically involves biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., p38 MAPK) immobilized on a sensor surface and an analyte (e.g., inhibitor) in solution.
Caption: General workflow for SPR-based binding kinetics analysis.
Protocol Outline:
-
Immobilization: Recombinant human p38α MAPK is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: A series of concentrations of the inhibitor (this compound or BIRB 796) are prepared in a suitable running buffer (e.g., PBS with 0.005% P20).
-
Binding Measurement: The inhibitor solutions are injected over the sensor surface, and the change in the SPR signal is monitored in real-time to observe the association phase. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation: Purified p38α MAPK is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Conclusion
BIRB 796 is a well-characterized p38 MAPK inhibitor with high affinity and slow binding kinetics, which may contribute to its prolonged duration of action. This compound is a potent and selective inhibitor of p38α, as evidenced by its low nanomolar IC₅₀ value. However, a complete understanding of its binding mechanism and a direct comparison with BIRB 796 at the kinetic level awaits the public availability of its association and dissociation rate constants. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies and further elucidate the structure-activity relationships of p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Contributions of water transfer energy to protein-ligand association and dissociation barriers: Watermap analysis of a series of p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
Confirming AL 8697 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative framework for confirming the cellular target engagement of AL 8697, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor. We present experimental strategies, compare this compound to alternative inhibitors, and provide detailed protocols for key cellular assays.
This compound is a specific, orally active inhibitor of p38α MAPK with a biochemical half-maximal inhibitory concentration (IC50) of 6 nM.[1] It demonstrates 14-fold selectivity for p38α over the p38β isoform and over 300-fold selectivity against a broader panel of kinases, highlighting its specificity.[1] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory stimuli and stress. Therefore, confirming the engagement of this compound with p38α in a cellular context is paramount to understanding its mechanism of action and therapeutic potential.
Comparative Analysis of p38α MAPK Inhibitors
A variety of small molecule inhibitors targeting p38α MAPK are available. Below is a comparison of this compound with other commonly used inhibitors, focusing on their potency in both biochemical and cellular assays. This data is essential for selecting the appropriate tool compound for your research needs.
| Compound Name | Biochemical IC50 (p38α) | Cellular IC50 | Cell Line | Notes |
| This compound | 6 nM[1] | Not Reported | - | High selectivity for p38α over p38β. |
| Adezmapimod (SB203580) | 50 nM | 300-500 nM[2] | THP-1 | Widely used, but also inhibits p38β. |
| SB202190 | 50 nM (p38α), 100 nM (p38β) | Not Reported | - | Potent inhibitor of both p38α and p38β. |
| Doramapimod (BIRB 796) | 38 nM | Not Reported | - | Pan-p38 inhibitor with high affinity. |
| Neflamapimod (VX-745) | 10 nM | Not Reported | - | Potent and selective for p38α over p38β. |
Experimental Strategies for Confirming Target Engagement
To confirm that this compound engages p38α MAPK in cells, two primary downstream effects of p38α inhibition can be measured: the phosphorylation of a direct substrate, Activating Transcription Factor 2 (ATF-2), and the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The human monocytic cell line, THP-1, is a well-established model for studying p38 MAPK-mediated inflammation, particularly in response to lipopolysaccharide (LPS) stimulation.
Below are detailed protocols for assessing these two key readouts of p38α MAPK activity.
Experimental Workflow
References
Independent Validation of AL8697's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of AL8697, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, with other relevant p38 MAPK inhibitors. The data presented is collated from preclinical studies in established animal models of inflammatory arthritis, offering a quantitative basis for comparative analysis.
Comparative Efficacy in a Rat Model of Arthritis
The rat adjuvant-induced arthritis (AIA) model is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis. The primary endpoint for assessing anti-inflammatory efficacy in this model is the inhibition of paw swelling. The following tables summarize the in vivo efficacy of AL8697 and comparator p38 MAPK inhibitors in this model.
| Compound | Animal Model | Route of Administration | Efficacy Endpoint | Result | Citation |
| AL8697 | Rat Adjuvant-Induced Arthritis | Oral | Inhibition of Paw Swelling | Demonstrated a potent anti-inflammatory effect, noted as the best among the compounds tested in the study. | [1][2] |
| VX-745 | Rat Adjuvant-Induced Arthritis | Oral | ED₅₀ for Inhibition of Paw Swelling | 5 mg/kg | [3] |
| SB-242235 | Rat Adjuvant-Induced Arthritis | Oral | Inhibition of Paw Edema (Prophylactic) | 56% at 30 mg/kg, 33% at 10 mg/kg | [4] |
| SB-242235 | Rat Adjuvant-Induced Arthritis | Oral | Inhibition of Paw Edema (Therapeutic) | 73% at 60 mg/kg, 51% at 30 mg/kg, 19% at 10 mg/kg | [4] |
| SB-203580 | Rat Adjuvant-Induced Arthritis | Intrathecal | Marked suppression of paw swelling | 8 µg daily | [3] |
Note: While RPR-200765A has shown efficacy in a rat streptococcal cell wall (SCW) arthritis model, direct comparison is challenging due to the different disease induction model. It was effective at oral doses between 10 and 30 mg/kg/day.[2][4][5][6]
In Vitro Potency of p38 MAPK Inhibitors
The in vitro potency of these compounds is a key indicator of their direct inhibitory activity on the p38 MAPK enzyme and their ability to suppress pro-inflammatory cytokine production.
| Compound | Assay | Target | IC₅₀/EC₅₀ | Citation |
| AL8697 | Enzyme Assay | p38α MAPK | 6 nM | [7] |
| AL8697 | Enzyme Assay | p38β MAPK | 82 nM | [7] |
| VX-745 | Enzyme Assay | p38α MAPK | 10 nM | [3] |
| VX-745 | Enzyme Assay | p38β MAPK | 220 nM | [3] |
| SB-203580 | Enzyme Assay | p38 MAPK | 136 ± 64 nM | [8] |
| RPR-200765A | Enzyme Assay | p38 MAPK | 50 nM | [2] |
| RPR-200765A | Human Monocytes (LPS-stimulated) | TNFα release | 110 nM | [2] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to generate the data in this guide, the following diagrams illustrate the p38 MAPK signaling pathway and a typical workflow for evaluating anti-inflammatory compounds in the rat adjuvant-induced arthritis model.
Caption: The p38 MAPK signaling cascade.
Caption: Experimental workflow for AIA model.
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol describes the induction and assessment of arthritis in rats to evaluate the efficacy of anti-inflammatory compounds.
1. Animals:
-
Male Lewis rats (150-200g) are typically used due to their susceptibility to adjuvant-induced arthritis.
-
Animals are acclimatized for at least one week before the experiment.
2. Arthritis Induction:
-
A suspension of Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) is prepared.[9][10]
-
0.1 mL of the adjuvant is injected intradermally at the base of the tail or into a hind paw.[10][11]
-
The onset of arthritis, characterized by paw swelling, typically occurs within 10-14 days.[3][10]
3. Compound Administration:
-
Test compounds (e.g., AL8697) and vehicle controls are administered orally or via other appropriate routes.
-
Dosing can be prophylactic (starting from the day of adjuvant injection) or therapeutic (starting after the onset of arthritis).[4]
4. Assessment of Paw Swelling:
-
Paw volume is measured using a plethysmometer at regular intervals.[12]
-
The percentage inhibition of paw edema is calculated relative to the vehicle-treated control group.
Paw Volume Measurement using a Plethysmometer
This method provides a quantitative measure of paw inflammation.
1. Equipment:
-
Plethysmometer (water or mercury-based).
-
Beaker with a conducting solution (e.g., saline).
2. Procedure:
-
The rat is gently restrained.
-
The hind paw is immersed into the plethysmometer's measuring chamber up to a defined anatomical mark (e.g., the lateral malleolus).
-
The volume of displaced fluid is recorded.
-
Measurements are taken for both the inflamed and non-inflamed paws.
Cytokine Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in serum or tissue homogenates.
1. Sample Collection and Preparation:
-
At the end of the study, blood is collected via cardiac puncture and serum is prepared.
-
Alternatively, inflamed paw tissue can be homogenized in a suitable lysis buffer containing protease inhibitors.
-
Samples are centrifuged to remove cellular debris.
2. ELISA Procedure (Example for TNF-α):
-
A 96-well plate is coated with a capture antibody specific for rat TNF-α.
-
The plate is blocked to prevent non-specific binding.
-
Standards and diluted samples are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the color development is measured using a microplate reader.
-
The concentration of TNF-α in the samples is determined by comparison to the standard curve.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody response to streptococcal cell wall antigens associated with experimental arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AL 8697 | p38 MAPK | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. Adjuvant-induced inflammation of rat paw is associated with altered calcitonin gene-related peptide immunoreactivity within cell bodies and peripheral endings of primary afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for the Agilent 8697 Headspace Sampler
Disclaimer: The designation "AL 8697" likely refers to the Agilent 8697 Headspace Sampler, a piece of laboratory equipment. The following information pertains to the proper disposal of this instrument and not a chemical substance.
This guide provides essential safety and logistical information for the proper disposal of the Agilent 8697 Headspace Sampler, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating the disposal process, it is crucial to observe the following safety measures:
-
Disconnect Power: Ensure the instrument is completely powered down and disconnected from all electrical sources.[1]
-
Cooling Down: Allow all heated components, such as the oven and transfer line, to cool to room temperature to prevent burns.[1]
-
Gas Lines: If flammable gases like hydrogen were used, turn off the supply at the source and safely purge the lines.[1]
-
Heavy Equipment: The headspace sampler is heavy. Use a two-person lift to avoid injury when moving the instrument.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, especially during decontamination.
Step-by-Step Disposal and Decommissioning Plan
The disposal of the Agilent 8697 Headspace Sampler should follow a structured decommissioning process to ensure all hazards are neutralized and the equipment is safe to handle for disposal or recycling.
Step 1: Comprehensive Audit and Inventory
Before physical decommissioning, conduct a thorough audit of the instrument's usage history.[2] This includes:
-
Documenting the types of samples and chemicals used with the instrument.
-
Identifying any potential biological or radiological contamination.
-
Creating an inventory of all components and accessories to be disposed of.
Step 2: Decontamination
Thorough decontamination is a critical step to ensure the safety of personnel handling the equipment for disposal.[3][4]
-
Chemical Decontamination:
-
Remove any remaining samples, vials, and chemical residues from the instrument.[5]
-
Clean all accessible surfaces, including the vial racks and tray assembly, with a suitable solvent or detergent.[6] For many surfaces, a solution of 70% isopropanol is effective, but avoid bleach, peroxides, and other harsh chemicals that could damage the instrument.[1]
-
If hazardous chemicals were used, follow your institution's specific hazardous waste disposal procedures for the cleaning materials.[5]
-
-
Biological Decontamination:
-
If the instrument was used with biohazardous materials, decontaminate surfaces with an appropriate disinfectant, such as a freshly prepared 10% bleach solution, followed by wiping with water to remove corrosive residues.[4]
-
-
Radiological Decontamination:
-
If radioactive materials were used, contact your institution's Radiation Safety Officer for specific decontamination and clearance procedures.
-
Step 3: Documentation
Proper documentation is essential for regulatory compliance and to ensure a clear record of the decommissioning process.
-
Decontamination Form: Complete and attach a signed equipment decontamination form to the instrument.[3][5] This form should detail the decontamination methods used and certify that the equipment is safe to handle.
-
Record Keeping: Maintain a copy of the decontamination form for your records.[3]
Step 4: Disposal and Recycling
The Agilent 8697 Headspace Sampler is classified as Waste Electrical and Electronic Equipment (WEEE).[7][8] As such, it must not be disposed of in general waste and should be recycled according to local and national regulations.[7][8]
-
Contact Agilent: For users in the European Union, Agilent advises contacting your local Agilent sales office for recycling information.[1]
-
Certified E-Waste Vendor: Alternatively, arrange for collection by a certified e-waste recycling vendor that specializes in laboratory equipment.[9] These vendors can ensure that the instrument is disposed of in an environmentally sound manner.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of laboratory equipment, which may involve contacting the Environmental Health and Safety (EHS) department or a designated waste management team.[4]
Data Presentation
The following table summarizes the key specifications of the Agilent 8697 Headspace Sampler.
| Feature | Specification |
| Vial Capacity | 48 vials on two removable racks |
| Vial Sizes Supported | 10 mL, 20 mL, or 22 mL |
| Sample Overlap | Simultaneously heat and shake up to 12 vials |
| GC Integration | Integrates with Agilent 8890, 8850, 8860, and Intuvo 9000 GCs |
| User Interface | GC touch screen and browser interface |
Experimental Protocols
No specific experimental protocols were cited in the context of disposal. The primary procedures are for decontamination and decommissioning.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of the Agilent 8697 Headspace Sampler.
Caption: Workflow for the Disposal of the Agilent 8697 Headspace Sampler.
References
- 1. agilent.com [agilent.com]
- 2. 3 Steps to Successful Lab Decommissioning - SEPS Services [sepsservices.com]
- 3. How do I decommission and/or prepare laboratory equipment for surplus? | Environmental Health & Safety [ehs.tamu.edu]
- 4. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 5. binghamton.edu [binghamton.edu]
- 6. agilent.com [agilent.com]
- 7. WEEE regulations | dreamscience LAB [labequipment.co.uk]
- 8. Hazardous and WEEE (Waste Electrical and Electronic Equipment) Waste [stmarys.ac.uk]
- 9. Safe and proper disposal of electrical medical and laboratory equipment | Recupel [recupel.be]
Navigating the Safety Protocols for AL 8697: A Dual-Context Guide
In the dynamic landscape of scientific research, the designation "AL 8697" can refer to two distinct entities: the Agilent 8697 Headspace Sampler, a sophisticated piece of laboratory equipment, and this compound, a potent chemical compound identified as a p38α MAPK inhibitor. To ensure the safety and operational efficiency of laboratory professionals, this guide provides essential, immediate safety and logistical information for handling both.
Section 1: Agilent 8697 Headspace Sampler
The Agilent 8697 Headspace Sampler is an automated system designed for the analysis of volatile compounds in a variety of sample matrices.[1][2] Proper handling and adherence to safety protocols are paramount to prevent injury and ensure the integrity of analytical results.
Essential Safety Information
Safe operation of the Agilent 8697 involves awareness of potential hazards such as hot surfaces, hazardous voltages, and the use of flammable gases.[3] The instrument is designated as Safety Class 1 and is intended for indoor use in non-classified locations.[3]
Personal Protective Equipment (PPE):
When operating or performing maintenance on the Agilent 8697, the following PPE is recommended, particularly when handling chemicals for sample preparation:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | To protect against chemical splashes and projectiles.[3] |
| Hand Protection | Nitrile or similar gloves | To prevent skin contact with solvents and hazardous samples.[3][4] |
| Body Protection | Laboratory coat | To protect clothing and skin from spills.[3] |
Operational and Disposal Plans
Operational Parameters:
The Agilent 8697 operates under a range of conditions that can be adjusted based on the analytical method. Key operational parameters include:
| Parameter | Range/Value | Notes |
| Oven Temperature | Ambient to 210 °C | Temperature zones have setpoint increments of 1 °C.[2] |
| Valve and Loop Temperature | Ambient to 210 °C | High temperatures present a burn hazard.[3] |
| Transfer Line Temperature | Ambient to 250 °C | |
| Vial Pressurization Gas | Nitrogen, Helium, or Hydrogen | Flammable gases like hydrogen pose an explosion risk and should be handled with extreme caution.[3][5] |
| Sample Vial Sizes | 10 mL, 20 mL, or 22 mL |
Step-by-Step Handling Procedure:
-
Preparation: Ensure the instrument is on a stable, level surface with adequate ventilation.[3] If using flammable gases, perform a leak check on all connections.[3]
-
Sample Loading: Prepare sample vials and securely cap them. Load the vials into the appropriate racks.
-
Method Setup: Program the desired method parameters, including temperatures, equilibration times, and vial shaking.
-
Sequence Initiation: Start the analytical sequence. The system will automatically process the samples.
-
Unloading: Once the sequence is complete, carefully remove the sample vials. Be aware that vials may be hot.
Disposal Plan:
-
Sample Vials: Dispose of used sample vials and their contents in accordance with your institution's hazardous waste disposal procedures.
-
Solvents and Chemicals: Any solvents or chemicals used for cleaning or sample preparation should be collected and disposed of as hazardous waste.
-
Instrument Decommissioning: If the instrument is to be taken out of service, follow the manufacturer's guidelines for decontamination and disposal. Contact Agilent service representatives for assistance.[6]
Experimental Workflow
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
